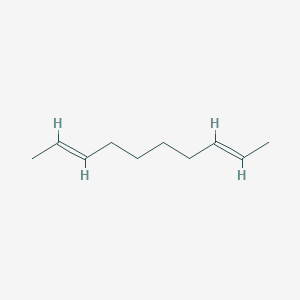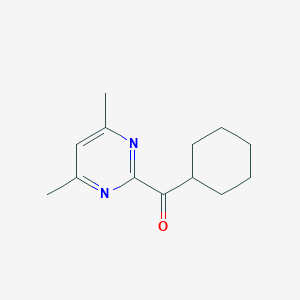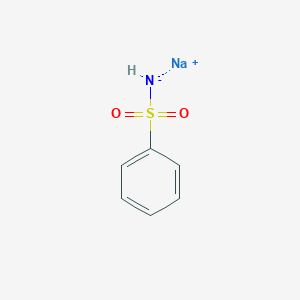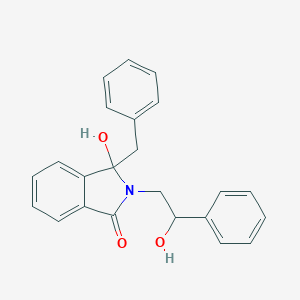
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, also known as BHPI, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This molecule has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin. This results in the disruption of microtubule formation, which is necessary for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have a significant impact on cell growth and division. In addition to its effects on cancer cells, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to inhibit the growth of bacteria and fungi. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. However, the synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is a complex process that requires several steps and specialized equipment. In addition, the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is not fully understood, which limits its potential for further development.
Future Directions
There are several future directions for research on 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone. One potential area of study is the optimization of the synthesis method to improve yield and reduce costs. Another area of research is the elucidation of the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, which could lead to the development of more effective therapeutic agents. Additionally, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone could be studied in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the reaction of 2-nitrobenzyl bromide with aniline in the presence of a base, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder. The resulting amine is then subjected to a cyclization reaction with phthalic anhydride to yield 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone.
Scientific Research Applications
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has shown potential as a therapeutic agent in the treatment of cancer. In a study conducted by Zhang et al. (2018), 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-benzyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO2/c23-20-18-13-7-8-14-19(18)21(24,17-11-5-2-6-12-17)22(20)15-16-9-3-1-4-10-16/h1-14,24H,15H2 |
InChI Key |
NYERHQCGKCBJPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)











![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)